![molecular formula C7H7N5O3 B11473642 5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11473642.png)
5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe triazolopyrimidine scaffold is known for its presence in various bioactive molecules, making it a valuable target for synthetic and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale synthesis, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Condensation: Reagents like aldehydes or ketones under acidic or basic conditions.
Major Products
Reduction: Formation of 5-ETHYL-6-AMINO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL.
Substitution: Formation of various alkyl or aryl derivatives.
Condensation: Formation of fused heterocyclic compounds.
Scientific Research Applications
5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has numerous applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing antiviral, antibacterial, antifungal, and anticancer agents.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Agriculture: It is explored for its herbicidal and fungicidal properties.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-METHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL
- 7-ARYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINES
- 5-ARYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINES
Uniqueness
5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl group and the nitro group in specific positions enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H7N5O3 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5-ethyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H7N5O3/c1-2-4-5(12(14)15)6(13)11-7(10-4)8-3-9-11/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
GSFCWYSZEQPMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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